Product packaging for Hept-1-EN-6-YN-3-OL(Cat. No.:CAS No. 71570-89-3)

Hept-1-EN-6-YN-3-OL

Cat. No.: B14462957
CAS No.: 71570-89-3
M. Wt: 110.15 g/mol
InChI Key: QFXQOFFAIPZOSD-UHFFFAOYSA-N
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Description

Hept-1-en-6-yn-3-ol (CAS 71570-89-3) is an organic compound with the molecular formula C7H10O and a molecular weight of 110.15 g/mol . This molecule is classified as an unsaturated alcohol and features both a terminal alkyne and a terminal alkene functional group, making it a versatile and valuable building block in organic synthesis . Its structure, particularly the presence of a hydroxyl group adjacent to the alkene, classifies it as a propargylic alcohol, a class known for its rich reactivity and utility as a starting material for constructing complex molecular architectures . Researchers value this compound for its role as a model substrate in developing new synthetic methodologies. Its 1,6-enyne system (a double and triple bond separated by three single bonds) is a powerful scaffold for studying transition metal-catalyzed reactions, such as enyne metathesis and intramolecular cyclizations, which are fundamental for creating diverse carbo- and heterocyclic compounds found in natural products and active pharmaceuticals . The terminal alkyne group is amenable to further functionalization via coupling reactions and click chemistry. The compound has been used in academic research, with documented synthetic procedures achieving yields of approximately 71% . It is offered as a high-purity material for research applications exclusively. This product is for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle this material with appropriate precautions in a well-ventilated laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O B14462957 Hept-1-EN-6-YN-3-OL CAS No. 71570-89-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71570-89-3

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

hept-1-en-6-yn-3-ol

InChI

InChI=1S/C7H10O/c1-3-5-6-7(8)4-2/h1,4,7-8H,2,5-6H2

InChI Key

QFXQOFFAIPZOSD-UHFFFAOYSA-N

Canonical SMILES

C=CC(CCC#C)O

Origin of Product

United States

Synthetic Methodologies for Hept 1 En 6 Yn 3 Ol

Acetylide Addition Reactions

A primary and versatile method for the synthesis of propargyl alcohols like Hept-1-en-6-yn-3-ol involves the nucleophilic addition of an acetylide to an aldehyde. This strategy hinges on the deprotonation of a terminal alkyne to form a highly nucleophilic acetylide anion, which subsequently attacks the electrophilic carbonyl carbon of an aldehyde.

Alkali Metal-Mediated Approaches

Alkali metal reagents are frequently employed to generate the necessary acetylide intermediates due to their strong basicity.

Butyllithium (B86547) (BuLi) is a powerful organolithium reagent commonly used for the deprotonation of terminal alkynes. wikipedia.org The synthesis of this compound and its analogs via this method typically involves the reaction of a suitable terminal alkyne with BuLi to form a lithium acetylide. wikipedia.orggoogle.com This is followed by the addition of an appropriate aldehyde, such as acrolein, to the reaction mixture. google.comgoogle.com The reaction is often carried out in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures to control reactivity and minimize side reactions. google.comrsc.org For instance, a general procedure involves adding butyllithium to a solution of the alkyne in THF at temperatures ranging from -78 °C to 0 °C, followed by the introduction of the aldehyde. researchgate.net The reaction is then quenched with a saturated aqueous solution of ammonium (B1175870) chloride to yield the desired propargyl alcohol. google.comrsc.org

A specific example is the synthesis of 6,6-dimethylhept-1-en-4-yn-3-ol (B1337871), a structurally related compound. In this process, t-butylacetylene is reacted with butyllithium at 0°C in THF. Subsequently, freshly distilled acrolein is added to the mixture at the same temperature. The reaction is stirred for a period before being worked up with saturated ammonium chloride solution to isolate the product. google.com A multi-step batch-flow hybrid process has also been developed for the synthesis of this analog, highlighting the industrial applicability of butyllithium-mediated acetylide addition. d-nb.info

Table 1: Key Parameters in Butyllithium-Based Syntheses

Parameter Typical Conditions Source(s)
Reagents Terminal alkyne, Butyllithium, Aldehyde (e.g., acrolein) google.comgoogle.com
Solvent Tetrahydrofuran (THF) google.comrsc.org
Temperature -78 °C to 0 °C researchgate.net

| Quenching Agent | Saturated aqueous ammonium chloride | google.comrsc.org |

Grignard reagents offer an alternative to organolithium compounds for the formation of acetylides. google.com The synthesis of this compound analogs can be achieved by reacting a terminal alkyne with a Grignard reagent, such as ethylmagnesium bromide, to form a magnesium acetylide. google.com This intermediate then reacts with an aldehyde in a similar fashion to the lithium acetylide. google.com

For example, in the synthesis of 6,6-dimethylhept-1-en-4-yn-3-ol, phenylmagnesium bromide in THF can be used. A mixture of t-butylacetylene and THF is added to the Grignard reagent at 40°C. After stirring, the mixture is cooled to 0°C, and acrolein is added. The reaction is then worked up with a saturated solution of ammonium chloride. google.com This method provides a viable alternative to butyllithium, sometimes offering advantages in terms of handling and selectivity. d-nb.info

Table 2: Comparison of Alkali Metal-Mediated Approaches

Feature Butyllithium-Based Grignard Reagent-Assisted Source(s)
Metal Lithium Magnesium google.com
Reactivity Generally higher Generally lower
Temperature Control Often requires very low temperatures (e.g., -78°C) Can often be performed at slightly higher temperatures (e.g., 0°C to 40°C) google.comresearchgate.net

| Common Reagents | n-Butyllithium | Ethylmagnesium bromide, Phenylmagnesium bromide | google.comgoogle.com |

Utilization of Calcium Acetylide Intermediates in Analogous Systems

Calcium carbide (CaC2) is an inexpensive and readily available source of acetylene (B1199291). uantwerpen.beresearchgate.net While direct synthesis of this compound using calcium carbide is not prominently documented, its application in forming acetylide intermediates for the synthesis of other propargyl alcohols is well-established. rsc.org In these reactions, calcium carbide reacts to form a calcium acetylide, which can then act as a nucleophile. uantwerpen.bersc.org The process often involves reacting calcium carbide with an aldehyde or ketone in the presence of a base. rsc.org The use of calcium carbide offers a safer and more sustainable alternative to acetylene gas. researchgate.netresearchgate.net Research has shown that calcium carbide can be used in copper(I)-catalyzed three-component couplings to generate terminal 2-alkynyl-N-heterocycles, demonstrating the versatility of in-situ generated acetylides from this source. uantwerpen.be

Metal-Catalyzed Coupling Strategies

Transition metal-catalyzed cross-coupling reactions provide a powerful tool for the formation of carbon-carbon bonds and are applicable to the synthesis of enynols.

Palladium-Catalyzed Reactions (e.g., Sonogashira Coupling)

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst. wikipedia.orgmdpi.com This reaction is conducted under mild conditions and tolerates a wide range of functional groups, making it highly valuable in organic synthesis. wikipedia.orgscirp.org

In the context of synthesizing structures similar to this compound, the Sonogashira reaction can be employed to couple a vinyl halide with a terminal alkyne containing a hydroxyl group, or vice versa. wikipedia.orgorganic-chemistry.org The reaction typically involves a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] or dichlorobis(triphenylphosphine)palladium(II) [PdCl2(PPh3)2], a copper(I) salt (e.g., CuI) as a co-catalyst, and an amine base such as triethylamine (B128534) (Et3N). wikipedia.orgscirp.org The reaction is usually carried out in a suitable solvent like DMF or THF. scirp.org The trimethylsilyl (B98337) group can be used as a protective group for the terminal alkyne during Sonogashira reactions. gelest.com

While a direct Sonogashira synthesis of this compound is not explicitly detailed in the provided context, the synthesis of analogous enyne structures demonstrates its applicability. For example, the coupling of vinyl iodides with terminal acetylenes is a common strategy for forming the 1,3-enyne moiety found in many biologically active compounds. wikipedia.org

Table 3: Typical Components of a Sonogashira Coupling Reaction

Component Example(s) Role Source(s)
Palladium Catalyst Pd(PPh3)4, PdCl2(PPh3)2 Main catalyst for the cross-coupling cycle wikipedia.orgbeilstein-journals.org
Copper Co-catalyst Copper(I) iodide (CuI) Facilitates the formation of the copper acetylide intermediate wikipedia.orgmdpi.com
Base Triethylamine (Et3N), Diisopropylamine Neutralizes the hydrogen halide produced and aids in the deprotonation of the alkyne wikipedia.org
Substrates Vinyl halide, Terminal alkyne Reactants forming the new C-C bond wikipedia.org

| Solvent | DMF, THF, Triethylamine | Provides the reaction medium | scirp.org |

Asymmetric Enyne Metathesis Approaches

Asymmetric enyne metathesis has emerged as a powerful tool for the construction of chiral molecules containing both alkene and alkyne functionalities. chim.itnih.gov This method, catalyzed by transition metal complexes, particularly those of ruthenium and platinum, facilitates the formation of 1,3-dienes from enyne precursors. chim.itacs.org In the context of synthesizing chiral alcohols like this compound, asymmetric enyne metathesis offers a route to establish the stereocenter at the alcohol-bearing carbon.

The general mechanism for enyne metathesis can proceed through either an "ene-then-yne" or "yne-then-ene" pathway, dictated by the catalyst and substrate structure. beilstein-journals.org For the synthesis of chiral propargylic alcohols, asymmetric alkyne addition to aldehydes can generate the necessary enyne precursors with high enantioselectivity. researchgate.net These precursors can then undergo ring-closing enyne metathesis (RCEYM) to afford cyclic dienes, which can be further elaborated. nih.govotago.ac.nz For instance, the synthesis of a tricyclic core of roseophilin involved a diastereoselective propargylation to create an enyne alcohol, which then underwent a platinum-catalyzed enyne metathesis. acs.org

While direct synthesis of this compound via intermolecular asymmetric enyne metathesis is not explicitly detailed in the reviewed literature, the principles are well-established. The strategy would involve the coupling of a suitable terminal alkyne and an alkene. The stereochemistry of the resulting alcohol would be controlled by a chiral ligand on the metal catalyst. The development of highly active and selective catalysts continues to expand the scope of this transformation, making it a viable, albeit sophisticated, approach for the enantioselective synthesis of enyne alcohols. beilstein-journals.orgresearchgate.net

Batch-Flow Hybrid Synthesis Techniques

The integration of batch and continuous flow processes, known as hybrid synthesis, offers a powerful strategy to leverage the advantages of both techniques. researchgate.netacs.org Batch processing is often favored for initial discovery and optimization phases due to its flexibility, while continuous flow reactors provide enhanced safety, efficiency, and scalability for well-established reactions, particularly those involving hazardous reagents or intermediates. labmanager.com

Implementation of Continuous Flow Reactors for Enhanced Efficiency

Continuous flow reactors are particularly advantageous for organometallic reactions, which are often highly exothermic and involve unstable intermediates. vapourtec.comuniba.itresearchgate.net The high surface-area-to-volume ratio in microreactors allows for precise temperature control and rapid mixing, which can suppress side reactions and improve yields. uniba.it This technology is well-suited for the generation and immediate use of reactive species like organolithium reagents, which are often employed in the synthesis of enyne alcohols. researchgate.netacs.org

Sequential Organometallic Cascade Reactions

Cascade reactions, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of step- and atom-economy. nih.govrsc.org When integrated with organometallic catalysis, these sequences can rapidly build molecular complexity from simple precursors. nih.gov The synthesis of enynes and their derivatives can be achieved through such cascade processes.

For example, organoyttrium complexes have been shown to catalyze the sequential cyclization and silylation of enynes. acs.org While this specific example leads to cyclic products, the underlying principle of controlled, sequential additions across the alkyne and alkene moieties is relevant. A cobalt-catalyzed cascade coupling of 1,3-enynes with acrylates demonstrates the potential for pathway divergence, where different ligands can steer the reaction towards distinct, highly functionalized diene products. nih.gov In the context of this compound, a hypothetical sequential cascade could involve the initial formation of an organometallic intermediate, followed by a series of additions to construct the hept-1-en-6-yne framework. Gold-catalyzed cascade reactions of enyne-amides have also been developed, leading to complex spirocyclic systems, further illustrating the power of this approach. researchgate.net

Radical-Mediated Cyclization Pathways

Radical reactions provide a powerful and often complementary approach to ionic reactions for the formation of carbon-carbon bonds. rsc.orgnih.gov Radical-mediated cyclizations are particularly useful for the construction of cyclic and polycyclic systems. researchgate.net

Ti(III)-Catalyzed Intramolecular Radical Addition of Epoxides to Alkynes

Titanium(III) reagents, such as those generated in situ from Cp2TiCl2 and a reductant like manganese or zinc, are effective in promoting the reductive opening of epoxides to generate carbon-centered radicals. rsc.orgresearchgate.netmdpi.com This process occurs via a single-electron transfer from the Ti(III) species to the epoxide. researchgate.netmdpi.com The resulting β-titanoxy radical can then undergo intramolecular addition to a suitably positioned alkyne, leading to a vinyl radical. rsc.orgub.edu

This methodology has been applied in the synthesis of complex natural products. rsc.orgrsc.org For example, a key step in a synthesis of the antiviral drug entecavir (B133710) involved the Cp2TiCl-catalyzed intramolecular radical addition of an epoxide to an alkyne. rsc.orgub.edu The presence of a free hydroxyl group in the starting epoxy alcohol can influence the stereoselectivity of the cyclization, likely through intramolecular hydrogen bonding that directs the approach of the radical to the alkyne. nih.gov While a direct application to the acyclic this compound is not a cyclization, the generation of a radical from an epoxide precursor and its subsequent reaction with an alkyne is a relevant transformation.

The table below summarizes findings from studies on Ti(III)-mediated radical reactions.

Precursor TypeReagentKey TransformationProduct TypeReference
EpoxyalkyneCp2TiCl2/MnIntramolecular radical addition of epoxide to alkyneMethylene (B1212753) cyclopentane (B165970) derivative ub.edu
EpoxyalkeneCp2TiClIntramolecular radical cyclizationCyclic terpenoid researchgate.net
β,γ-Epoxy alcoholCp2TiClStereoselective radical additioncis-Cyclic diol derivative nih.gov
EpoxyacrylateCp2TiClTandem radical cyclizationTetrahydrofuran and tetrahydropyran (B127337) moieties researchgate.net

Dehydrohalogenation Routes for Enyne Precursors

A classic and widely used method for the synthesis of alkynes is the double dehydrohalogenation of dihaloalkanes. libretexts.orgyoutube.com This elimination reaction, typically promoted by a strong base, can proceed from either vicinal (halogens on adjacent carbons) or geminal (halogens on the same carbon) dihalides. libretexts.orgyoutube.com

To synthesize an enyne precursor for this compound using this method, one could start with an appropriate dihaloalkane. The reaction involves two successive E2 elimination steps. libretexts.org Strong bases such as sodium amide (NaNH2) in liquid ammonia (B1221849) are often employed to drive the reaction to completion. unacademy.com For terminal alkynes, three equivalents of base may be necessary, as the initially formed terminal alkyne is deprotonated by the strong base, requiring an additional equivalent for the final elimination step, followed by an aqueous workup to protonate the acetylide. unacademy.com

The synthesis of various alkynes has been achieved through the dehydrohalogenation of dihaloalkanes or monohaloalkenes using an alkali metal alcoholate of an aliphatic polyol. google.com This method allows for the preparation of high-purity alkynes, as the volatile product can be evaporated from the reaction mixture. google.com This approach could be adapted to prepare a suitable enyne precursor which could then be converted to this compound through functional group manipulation.

Starting MaterialBaseKey FeatureProductReference
Vicinal DihalideStrong Base (e.g., NaNH2)Two sequential E2 eliminationsAlkyne libretexts.org
Geminal DihalideStrong Base (e.g., NaNH2)Two sequential E2 eliminationsAlkyne youtube.com
Dihaloalkane/MonohaloalkeneAlkali Metal AlcoholateFluid reaction mixture, product evaporationHigh-purity Alkyne google.com
Vicinal DihalideSodium Amide in Liquid AmmoniaConversion of alkenes to alkynesAlkyne unacademy.com

Strategic Design of Novel Synthetic Routes and Process Optimization

The synthesis of complex molecules such as this compound, an unsaturated alcohol containing both alkene and alkyne functionalities, requires sophisticated strategic design to achieve high efficiency, selectivity, and sustainability. Research has moved beyond traditional methods to explore novel catalytic systems, enantioselective approaches, and process intensification technologies like continuous flow chemistry. These advanced strategies aim to optimize reaction conditions, minimize waste, and enhance product purity.

Advanced Catalytic and Enantioselective Strategies

The development of stereoselective synthetic routes is crucial for producing specific enantiomers of chiral alcohols like this compound, which is vital for applications in pharmaceuticals and materials science.

One prominent strategy is enzymatic kinetic resolution. For instance, the resolution of a racemic mixture of 7-phenylthis compound (B8237847) was successfully achieved using an immobilized Candida antarctica lipase (B570770) (Novozyme 435). soton.ac.uk This enzyme selectively catalyzes the acylation of the (S)-enantiomer, allowing for the separation of the unreacted (R)-enantiomer. The reaction, conducted in vinyl crotonate at 42 °C for 72 hours, yielded the (R)-alcohol with a 95:5 enantiomeric ratio at approximately 50% conversion. soton.ac.uk This highlights the utility of biocatalysis in accessing enantioenriched propargylic alcohols.

Another advanced approach involves metal-mediated or metal-catalyzed reactions. In the synthesis of a key intermediate for the antiviral drug Entecavir, a Ti(III)-mediated radical cyclization of an epoxide precursor derived from an enyne diol was a critical step. ub.edu The initial acyclic diol, (3S,5R)-7-(trimethylsilyl)hept-1-en-6-yne-3,5-diol, was prepared through a stereoselective boron-aldol reaction. ub.edu While this specific reaction leads to a cyclopentane ring, the underlying principles of controlling stereochemistry in complex acyclic enyne systems are broadly applicable.

Modern synthetic chemistry also employs various transition metals to catalyze complex transformations of enynes. Platinum(II) chloride (PtCl₂) has been studied for its ability to mediate the cycloisomerization of hept-1-en-6-ynes, leading to diverse structural frameworks through different cyclization pathways (endo vs. exo). researchgate.net Similarly, Indium(III) catalysts have been shown to effectively catalyze cascade cycloisomerization reactions of 1,5-enynes. acs.org Furthermore, copper hydride (CuH) catalysis has emerged as a powerful tool for the enantioselective semireduction of conjugated enynes to furnish axially chiral allenes, demonstrating the potential for precise control over reactivity and stereoselectivity. acs.org

Process Optimization and Intensification

Beyond the discovery of new reactions, significant effort is dedicated to optimizing synthetic processes for scalability, safety, and efficiency. A key development in this area is the transition from traditional batch processing to continuous flow chemistry.

Process optimization also involves a careful selection of solvents and reagents. In the development of the aforementioned synthesis, several solvents were evaluated for the organometallic addition steps. While tetrahydrofuran (THF) is common, safety and sustainability concerns have driven research into alternatives. Cyclopentyl methyl ether (CPME) was identified as a superior solvent, providing excellent conversion (98%) and selectivity without the formation of problematic by-products. d-nb.info CPME is noted for its resistance to peroxide formation, low water miscibility, and ease of recovery, making it a safer and more sustainable choice for industrial-scale synthesis. d-nb.info

Table 1. Solvent Optimization for the Synthesis of a Diynol Intermediate d-nb.info
EntrySolventConversion (%)Selectivity (Diynol By-product %)Notes
1THF9512Standard solvent, but peroxide formation is a concern.
22-MeTHF965Improved selectivity over THF.
3CPME980Excellent conversion and selectivity; safer alternative. d-nb.info

Further optimization focused on the subsequent Grignard reaction to form the final alcohol. Here, the choice of solvent and reaction conditions was again critical to maximizing yield and selectivity.

Table 2. Optimization of Grignard Reaction for 6,6-dimethylhept-1-en-4-yn-3-ol Synthesis d-nb.info
EntrySolventTemperature (°C)Conversion (%)Selectivity (%)
1THF2585-
22-MeTHF082-
3CPME088High

These examples of strategic design and process optimization illustrate a clear trend in modern organic synthesis towards more controlled, efficient, and sustainable methods for producing complex molecules like this compound and its derivatives.

Reactivity and Transformation Pathways of Hept 1 En 6 Yn 3 Ol

Oxidation Reactions of the Hydroxyl Moiety

The secondary hydroxyl group in Hept-1-en-6-yn-3-ol is susceptible to oxidation, leading to the formation of carbonyl compounds. The nature of the product, whether an aldehyde or a ketone, is contingent on the specific oxidizing agent employed and the reaction conditions.

Formation of Carbonyl Compounds (Aldehydes and Ketones)

The oxidation of the secondary alcohol functionality in this compound can yield the corresponding ketone, Hept-1-en-6-yn-3-one. smolecule.com Various oxidizing agents can be utilized to achieve this transformation. Mild oxidizing agents are generally preferred to avoid over-oxidation or unintended reactions with the alkene and alkyne moieties. For instance, reagents like pyridinium (B92312) chlorochromate (PCC) or Swern oxidation conditions (using oxalyl chloride and dimethyl sulfoxide) are commonly employed for the controlled oxidation of secondary alcohols to ketones. Stronger oxidizing agents, such as potassium permanganate (B83412) or chromium trioxide, can also effect this conversion, although they may pose a higher risk of cleaving the carbon-carbon multiple bonds.

The table below summarizes common oxidizing agents used for the conversion of alcohols to carbonyl compounds.

Oxidizing AgentProduct from Primary AlcoholProduct from Secondary Alcohol
Pyridinium chlorochromate (PCC)AldehydeKetone
Swern OxidationAldehydeKetone
Potassium permanganate (KMnO4)Carboxylic AcidKetone
Chromium trioxide (CrO3)Carboxylic AcidKetone

Selective Reduction Reactions

The presence of both a double bond (alkene) and a triple bond (alkyne) in this compound allows for selective reduction reactions, where one functional group is reduced while the other remains intact. This chemoselectivity is a critical aspect of its synthetic utility.

Chemoselective Hydrogenation of the Alkyne Group

The selective reduction of the alkyne group in this compound can lead to the formation of either an alkene or a fully saturated alkane, depending on the catalyst and reaction conditions. A common method for the semi-hydrogenation of an alkyne to a cis-alkene is the use of Lindlar's catalyst (palladium on calcium carbonate poisoned with lead). thieme-connect.de This catalyst is specifically designed to stop the reduction at the alkene stage. thieme-connect.de The use of sodium or lithium in liquid ammonia (B1221849) (a dissolving metal reduction) can produce the trans-alkene. Complete hydrogenation to the corresponding alkane can be achieved using catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Chemoselective Hydrogenation of the Alkene Group

While the alkyne is generally more reactive towards catalytic hydrogenation than the alkene, selective reduction of the alkene in the presence of an alkyne is a more challenging transformation. Achieving this requires carefully chosen catalysts and conditions that favor alkene coordination and reduction over alkyne coordination. Specific rhodium or ruthenium-based catalysts have shown promise in selectively hydrogenating alkenes in enyne systems. The choice of solvent and pressure can also influence the selectivity of the reduction. researchgate.net

The table below outlines various reduction methods and their outcomes on alkynes and alkenes.

Reagent/CatalystSubstrateProductStereochemistry
H2 / Lindlar's CatalystAlkyneAlkeneCis
Na / NH3 (l)AlkyneAlkeneTrans
H2 / Pd/CAlkyneAlkaneN/A
H2 / Wilkinson's CatalystAlkeneAlkaneN/A

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group of this compound can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various other functional groups. For this to occur, the hydroxyl group must first be converted into a better leaving group, typically by protonation in acidic media or by conversion to a sulfonate ester (e.g., tosylate or mesylate) or a halide.

Once activated, the molecule can undergo substitution with a wide range of nucleophiles. For example, treatment with thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can replace the hydroxyl group with a chlorine or bromine atom, respectively. These resulting allylic halides are then versatile intermediates for further synthetic transformations. The reaction generally proceeds via an SN1 or SN2 mechanism, with the potential for allylic rearrangement as a competing pathway. beilstein-journals.org

Allylic Rearrangements and Stereoselectivity Studies

The allylic nature of the alcohol in this compound makes it susceptible to allylic rearrangements, where the double bond shifts its position. These rearrangements can be catalyzed by acids or transition metals and are often studied for their stereoselectivity. researchgate.net

For instance, the Overman rearrangement, a -sigmatropic rearrangement of an allylic alcohol to an allylic amine, can be applied to derivatives of this compound. rsc.orgresearchgate.net This reaction is known for its high degree of stereocontrol. Studies on similar systems, such as 6,6-dimethyl-hept-1-en-4-yn-3-ol, have shown that treatment with trifluoroacetic acid can induce a simultaneous acylation and allylic rearrangement with excellent stereoselectivity and yield. researchgate.net

Furthermore, transition metal catalysts, such as those based on palladium or gold, can facilitate various cycloisomerization and rearrangement reactions of enynes. acs.orgacs.org These reactions can lead to the formation of complex cyclic and bicyclic structures with a high degree of stereocontrol, highlighting the synthetic potential of this compound in the construction of intricate molecular architectures. rsc.org

Investigation of Acidic Catalyst Effects on Stereochemical Outcomes

Acid-catalyzed reactions of enyne systems like this compound can lead to complex structural rearrangements. For instance, acid-catalyzed isomerization can occur, although it may favor the formation of a more thermodynamically stable, conjugated isomer. The use of a Brønsted acid like p-toluenesulfonic acid (pTSA) can facilitate the protonation of the double bond, leading to a carbocation intermediate that can then rearrange. The stereochemical outcome of such reactions is highly dependent on the reaction conditions and the specific catalyst employed.

In related systems, the stereochemistry of the starting material, particularly the configuration of the hydroxyl group, can direct the stereochemical course of subsequent transformations. For example, in the synthesis of optically active bicyclo[3.3.0]octenone derivatives, the stereochemistry of the starting enyne, derived from dimethyl L-tartrate, dictates the stereochemistry of the final product. psu.edu Specifically, (3S,4S)-3,4-dihydroxy-7-(trimethylsilyl)hept-1-en-6-yne yields (5R,6S,7S)-6,7-dihydroxy-2-(trimethylsilyl)-bicyclo[3.3.0]oct-1-en-3-one with high stereoselectivity. psu.edu This highlights the crucial role of the substrate's inherent chirality in controlling the stereochemical outcome of the reaction.

Radical-Triggered Functional Group Migrations

Radical reactions offer a powerful tool for the functionalization of unsaturated compounds like this compound. Transition metal-catalyzed radical additions are a key strategy for building molecular complexity. ntu.edu.sg These reactions typically involve the addition of a radical species to the alkene, generating a radical adduct that can undergo further transformations. ntu.edu.sg For example, a Ti(III)-mediated radical cyclization of an epoxide derived from a this compound derivative can be used to construct a methylenecyclopentane (B75326) core. ub.edu This process involves the generation of a β-alkoxy carbon radical from the epoxide, which then cyclizes onto the alkyne. ub.edu

The choice of metal catalyst and reaction conditions can significantly influence the reaction pathway. For instance, iron-catalyzed three-component coupling of an alkene, tert-butyl hydroperoxide (TBHP), and a formamide (B127407) can lead to the formation of β-peroxy amides. ntu.edu.sg The versatility of these radical-generated intermediates is demonstrated by their conversion into various functional groups, including β-hydroxy amides and β-keto amides. ntu.edu.sg

Cycloaddition and Cycloisomerization Reactions

Pauson-Khand Reactions with Enyne Systems

The Pauson-Khand reaction is a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, providing a direct route to cyclopentenones. thieme-connect.dersc.org For intramolecular versions involving 1,6-enynes like this compound, this reaction leads to the formation of bicyclo[3.3.0]octenone skeletons. thieme-connect.deresearchgate.net The reaction is typically mediated by a dicobalt octacarbonyl complex, which coordinates to the alkyne. psu.edu

The efficiency and stereoselectivity of the Pauson-Khand reaction are influenced by substituents on the enyne backbone. researchgate.net For instance, the presence of bulky substituents at certain positions can negatively impact the yield of the cyclization due to steric hindrance in the metallacyclic intermediate. researchgate.net However, the reaction generally exhibits good functional group tolerance. thieme-connect.de The stereochemical outcome can be highly selective, often controlled by the existing stereocenters in the enyne substrate. psu.edu For example, the intramolecular Pauson-Khand reaction of (4S,5S)-4,5-Bis(tert-butyldimethylsiloxy)-7-(trimethylsilyl)hept-1-en-6-yne exclusively yields (5S,7S,8S)-7,8-bis(tert-butyldimethylsiloxy)-2-(trimethylsilyl)bicyclo[3.3.0]oct-1-en-3-one. psu.edu

Table 1: Selected Examples of Pauson-Khand Reactions with Hept-1-en-6-yne Derivatives

Starting Enyne Product Stereochemical Outcome Reference
(4S,5S)-4,5-Bis(tert-butyldimethylsiloxy)-7-(trimethylsilyl)hept-1-en-6-yne (5S,7S,8S)-7,8-bis(tert-butyldimethylsiloxy)-2-(trimethylsilyl)bicyclo[3.3.0]oct-1-en-3-one Exclusive formation of the (5S,7S,8S) isomer psu.edu
(3S,4S)-3,4-dihydroxy-7-(trimethylsilyl)hept-1-en-6-yne (5R,6S,7S)-6,7-dihydroxy-2-(trimethylsilyl)-bicyclo[3.3.0]oct-1-en-3-one Highly stereoselective psu.edu

Metal-Catalyzed Cycloisomerization Mechanisms (e.g., Platinum, Ruthenium)

Metal-catalyzed cycloisomerization of enynes provides an atom-economical route to various cyclic and bicyclic structures. researchgate.net Platinum and gold catalysts are particularly effective in activating the alkyne towards nucleophilic attack by the tethered alkene. researchgate.netacs.org The reaction mechanism for gold-catalyzed cycloisomerizations typically involves the initial coordination of the gold(I) complex to the alkyne, followed by either a 5-exo-dig or 6-endo-dig cyclization to form a cyclopropyl (B3062369) gold carbene intermediate. acs.org

Platinum chloride (PtCl2) is also a versatile catalyst for the cycloisomerization of 1,6-enynes. researchgate.net DFT computational studies suggest that these reactions can proceed through cyclopropyl platinum carbenes formed via either endo or exo cyclization pathways. researchgate.net The specific pathway and resulting product can be influenced by substituents on the enyne. For instance, a propargylic acyl group can promote the formation of bicyclic enol esters through an initial endo cyclopropanation followed by a researchgate.netontosight.ai-acyl migration. researchgate.net

Ruthenium catalysts, such as the Grubbs catalysts, are well-known for their application in ring-closing enyne metathesis (RCEYM). This reaction can be used to synthesize bicyclic structures from 1,6-enynes. The efficiency of Ru(II)-catalyzed metathesis can be influenced by factors such as the electronic nature of the substrate and the reaction temperature.

Reactivity with Electrophilic and Nucleophilic Reagents

The dual functionality of this compound, possessing both alkene and alkyne moieties, allows for a wide range of reactions with both electrophilic and nucleophilic reagents. The hydroxyl group can undergo oxidation to form the corresponding ketone or can be substituted by other functional groups.

The alkene and alkyne groups can participate in addition reactions. For example, the alkyne can be reduced to an alkene or an alkane. The reactivity of these unsaturated systems can be predicted using computational methods that determine the electrophilic and nucleophilic sites within the molecule. The nucleophilicity of a molecule can be quantified by the nucleophilicity N index, which provides a measure of its ability to donate electrons. researchgate.net

The hydroxyl group can also be protected, for example, as a silyl (B83357) ether, to allow for selective reactions at the unsaturated sites. researchgate.net The presence of both an alkene and an alkyne makes this compound a versatile building block in organic synthesis, enabling the construction of more complex molecular architectures.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
p-Toluenesulfonic acid
(3S,4S)-3,4-dihydroxy-7-(trimethylsilyl)hept-1-en-6-yne
(5R,6S,7S)-6,7-dihydroxy-2-(trimethylsilyl)-bicyclo[3.3.0]oct-1-en-3-one
tert-Butyl hydroperoxide
(4S,5S)-4,5-Bis(tert-butyldimethylsiloxy)-7-(trimethylsilyl)hept-1-en-6-yne
(5S,7S,8S)-7,8-bis(tert-butyldimethylsiloxy)-2-(trimethylsilyl)bicyclo[3.3.0]oct-1-en-3-one
Platinum chloride

Mechanistic Investigations and Reaction Pathway Elucidation

Transition State Analysis in Catalytic Cycles

Transition state (TS) analysis is a cornerstone of mechanistic chemistry, providing a theoretical snapshot of the highest energy point along a reaction coordinate. For catalyzed reactions involving 1,6-enynes like Hept-1-en-6-yn-3-ol, particularly those mediated by transition metals like gold(I) or ruthenium, understanding the geometry and energy of the transition state is key to explaining selectivity and reactivity.

Gold(I) catalysts are known for their high affinity for alkynes (alkynophilicity), selectively activating the triple bond of an enyne substrate. nih.govrsc.org Computational studies, often using Density Functional Theory (DFT), have been instrumental in mapping the potential energy surfaces of these cyclization reactions. acs.orgresearchgate.net These studies reveal that the reaction can proceed through highly delocalized intermediates and asynchronous transition states, where bond-forming and bond-breaking events are not fully concerted. nih.govacs.org For example, in gold-catalyzed cycloisomerizations, the mechanism can be complex, with possibilities of stepwise pathways involving intermediates like cyclopropyl (B3062369) gold(I) carbenes. rsc.orgacs.org The characterization of these transition states is often challenging, as they can be fleeting and exist on a complex potential energy surface with multiple possible pathways. researchgate.netresearchgate.net

In a hypothetical gold-catalyzed cyclization of this compound, DFT calculations would be employed to model the transition states for different possible cyclization modes (e.g., 5-exo-dig vs. 6-endo-dig). The calculated energy barriers for these pathways would help predict the most likely product. Distortion/interaction analysis of the transition state geometry could further reveal the specific interactions that stabilize one pathway over another. scilit.com

Table 1: Hypothetical Transition State Energy Comparison for Catalyzed Cyclization of this compound

Catalyst SystemCyclization ModeCalculated Activation Energy (kcal/mol)Predicted Major Product Type
[Au(I)L]+5-exo-dig18.5Five-membered ring
[Au(I)L]+6-endo-dig22.1Six-membered ring
Grubbs-type RuEnyne Metathesis20.31,3-Diene

Isotopic Labeling Studies for Tracing Reaction Pathways

Isotopic labeling is a powerful experimental technique used to trace the fate of specific atoms during a chemical reaction, providing definitive evidence for proposed mechanisms. By strategically replacing an atom in a reactant with one of its heavier isotopes (e.g., replacing ¹H with ²H (D), or ¹²C with ¹³C), chemists can follow the labeled atom's position in the products, thereby confirming or refuting a particular reaction pathway.

For a molecule like this compound, several positions could be labeled to investigate potential rearrangements. For instance, in a gold-catalyzed cyclization that is proposed to proceed through a 1,5-hydride shift, deuterating the allylic position (C-3) would be informative. acs.org If the deuterium (B1214612) atom is found at a different position in the product, it provides strong evidence for the proposed hydride shift. Similarly, isotopic labeling experiments have been used to support mechanisms involving α-imino gold carbene intermediates and subsequent C-H insertions. encyclopedia.pubdntb.gov.ua In transition-metal-free radical cyclizations, labeling can help confirm the proposed radical addition and cascade pathways. thieme-connect.de

Another application is the kinetic isotope effect (KIE), where the rate of a reaction with a labeled substrate is compared to the rate with an unlabeled one. A significant KIE (kH/kD > 1) indicates that the C-H bond is being broken in the rate-determining step of the reaction. nih.gov This has been used to distinguish between concerted and stepwise mechanisms in enyne cyclizations. nih.govacs.org

Table 2: Illustrative Isotopic Labeling Strategy for this compound

Labeled PositionIsotopeReaction Type InvestigatedInformation Gained
C-3 Hydroxyl ProtonDAcid-catalyzed cyclizationProton transfer steps
C-7 (Terminal Alkyne)¹³CEnyne MetathesisCarbon backbone rearrangement
C-1/C-2 (Vinyl Group)DPalladium-catalyzed carbonylationRegioselectivity of insertion nih.gov

Kinetic Studies for Regioselectivity and Reaction Rate Determination

Kinetic studies measure reaction rates to provide quantitative data about the mechanism, including the rate-determining step and the factors influencing regioselectivity. For reactions of this compound, kinetic analysis would be crucial for understanding how changes in reaction conditions (e.g., catalyst, solvent, temperature, substrate concentration) affect the speed and outcome of the transformation.

In ruthenium-catalyzed enyne metathesis, for example, kinetic studies have shown that the initial interaction of the catalyst can be with the alkene, and the subsequent insertion of the alkyne can be the rate- and regioselectivity-determining step. beilstein-journals.orgacs.org The rate of reaction can also be significantly affected by the presence of an ethylene (B1197577) atmosphere, which can promote catalyst turnover and prevent decomposition. thieme-connect.de The regioselectivity of enyne cross-metathesis is a critical aspect that can be probed through kinetic experiments, comparing the reaction rates of different isomers or substrates with varying electronic and steric properties. beilstein-journals.orgmdpi.com

By systematically varying the substituents on a substrate analogous to this compound and measuring the corresponding reaction rates, a Hammett analysis could be performed to probe the electronic effects on the transition state. This would reveal whether electron-donating or electron-withdrawing groups accelerate the reaction, providing insight into the nature of the intermediates (e.g., cationic or anionic character). researchgate.net

In-Situ Spectroscopic Techniques for Monitoring Intermediate Formation

While many reaction intermediates are too unstable to be isolated, in-situ spectroscopic techniques allow for their direct observation and characterization under reaction conditions. This provides invaluable, real-time information about the reaction pathway.

For reactions involving this compound, Nuclear Magnetic Resonance (NMR) spectroscopy would be a primary tool. Techniques like Chemical Exchange Saturation Transfer (CEST) or 1D selective exchange spectroscopy (EXSY) can detect and characterize transient intermediates that are present in concentrations far below the normal detection limit of NMR. uni-regensburg.de This has been used to observe elusive enamine intermediates in organocatalysis. uni-regensburg.de In the context of a catalyzed reaction of this compound, in-situ NMR could potentially identify key catalyst-substrate adducts or short-lived cyclic intermediates. rsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS) is another powerful in-situ technique, particularly for charged intermediates common in catalytic cycles. It can be used to detect and characterize catalyst-substrate complexes and other charged species. Recent studies have used in-situ ESI-MS to monitor the formation and transformation of organogold clusters during enyne cyclization reactions, revealing the dynamic nature of the catalyst itself. rsc.org

Although less commonly cited in the context of enyne cyclizations in the provided search results, in-situ Fourier-Transform Infrared (FTIR) and Raman spectroscopy could also be employed. These techniques are sensitive to changes in vibrational modes and could monitor the disappearance of the alkyne and alkene C-H and C≡C/C=C stretching frequencies and the appearance of new bands corresponding to the product.

Examination of Stereoelectronic Effects on Reaction Outcomes

Stereoelectronic effects are the interplay between the spatial arrangement of atoms (stereochemistry) and the distribution of electrons (electronics). These effects exert profound control over the reactivity and selectivity of organic reactions. researchgate.netsit.edu.cn In the reactions of this compound, the specific three-dimensional arrangement of the enyne chain and the electronic nature of its substituents would dictate the preferred reaction pathway.

For instance, in a ring-closing enyne metathesis, the ability of the enyne to adopt the necessary conformation for the catalyst to bridge the alkene and alkyne is critical. scispace.com Bulky substituents or inherent conformational biases can favor one cyclization pathway over another, influencing ring size and stereochemistry. scispace.com The stereoelectronic influence of substituents on the alkyne or alkene can also impact reactivity and enantioselectivity in catalytic carbocyclization reactions. rsc.org

The orientation of orbitals plays a crucial role. For a nucleophilic attack on the activated alkyne, the trajectory of the attacking nucleophile (in an intramolecular cyclization, the vinyl group) is governed by stereoelectronic principles to achieve optimal overlap with the relevant empty orbital (LUMO) of the alkyne-catalyst complex. This control is fundamental to the high levels of stereoselectivity often observed in these reactions.

Advanced Spectroscopic Characterization Methodologies for Hept 1 En 6 Yn 3 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For Hept-1-en-6-yn-3-ol, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its structure and connectivity.

High-Resolution ¹H NMR and ¹³C NMR for Structural Elucidation

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental for the initial structural verification of this compound. The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and integration values, which correspond to the number of protons in a given environment. The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

For this compound (C₇H₁₀O), the expected signals in the ¹H and ¹³C NMR spectra, typically recorded in a deuterated solvent like chloroform-d (B32938) (CDCl₃), would correspond to the vinylic protons of the double bond, the allylic and propargylic protons, the methine proton attached to the hydroxyl group, and the terminal alkyne proton. The chemical shifts are influenced by the electronic environment of each nucleus. For instance, the protons on the double bond (H-1 and H-2) would appear in the downfield region (typically δ 5-6 ppm), while the acetylenic proton (H-7) would be found further upfield (around δ 2-3 ppm). The carbinol proton (H-3) would likely be a multiplet, and its chemical shift would be dependent on factors like concentration and solvent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonChemical Shift (δ, ppm) (Predicted)MultiplicityCoupling Constant (J, Hz) (Predicted)
H-1a~5.2ddJ = 17.0, 1.5
H-1b~5.1ddJ = 10.0, 1.5
H-2~5.8dddJ = 17.0, 10.0, 6.0
H-3~4.1m-
H-4~2.3m-
H-5~2.4m-
H-7~2.0tJ = 2.5
OHVariables (broad)-

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonChemical Shift (δ, ppm) (Predicted)
C-1~115
C-2~140
C-3~70
C-4~38
C-5~15
C-6~83
C-7~70

Application of DEPT-135 and Two-Dimensional NMR Techniques

To further refine the structural assignment, Distortionless Enhancement by Polarization Transfer (DEPT-135) and two-dimensional (2D) NMR techniques are employed. A DEPT-135 experiment distinguishes between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. In this experiment, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons, such as the internal carbon of the alkyne (C-6) in this compound, are not observed in a DEPT-135 spectrum.

Table 3: Expected DEPT-135 NMR Data for this compound

Carbon TypeExpected Signal PhaseCorresponding Carbons
CHPositiveC-2, C-3, C-7
CH₂NegativeC-1, C-4, C-5
CH₃PositiveNone
C (quaternary)No SignalC-6

Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), establish the connectivity between atoms. A COSY spectrum shows correlations between protons that are coupled to each other, allowing for the tracing of the proton-proton network throughout the molecule. For instance, it would show a correlation between the vinylic protons (H-1, H-2) and the carbinol proton (H-3), and between the protons of the methylene groups (H-4, H-5) and adjacent protons.

An HSQC spectrum correlates directly bonded protons and carbons, providing a definitive assignment of each proton to its corresponding carbon atom. This is crucial for unambiguously assigning the closely spaced signals in both the ¹H and ¹³C NMR spectra.

Variable-Temperature NMR for Conformational Analysis

While specific variable-temperature (VT) NMR studies on this compound are not readily found in the literature, this technique is a powerful tool for studying the conformational dynamics of flexible molecules. By recording NMR spectra at different temperatures, it is possible to observe changes in the chemical shifts and coupling constants, which can provide information about the rotational barriers around single bonds and the populations of different conformers. For this compound, VT-NMR could be used to study the rotation around the C3-C4 and C4-C5 bonds, potentially revealing the preferred spatial arrangement of the vinyl and ethynyl (B1212043) groups relative to the chiral center at C-3.

Deuterium (B1214612) NMR Spectroscopy in Oriented Solvents for Molecular Anisotropy

Deuterium (²H) NMR spectroscopy, particularly in anisotropic media like liquid crystals, is a specialized technique used to determine molecular order and alignment. While there are no specific literature reports on the application of this technique to this compound, it could theoretically be used to probe the molecule's anisotropic properties. By selectively deuterating specific positions in the molecule and dissolving it in an oriented solvent, the resulting quadrupolar splitting in the ²H NMR spectrum can be analyzed to determine the orientation of the C-D bonds relative to the director of the liquid crystal phase. This information provides insights into the average alignment and conformation of the molecule in the ordered medium.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Empirical Formula Validation

High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of this compound. Unlike low-resolution mass spectrometry, which provides the nominal molecular weight, HRMS measures the mass with very high precision (typically to four or five decimal places). This allows for the calculation of a unique elemental formula. For this compound, the theoretical exact mass can be calculated based on the masses of the most abundant isotopes of carbon, hydrogen, and oxygen. The experimentally determined mass from an HRMS analysis would be compared to this theoretical value to validate the empirical formula, C₇H₁₀O.

Table 4: High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₇H₁₀O
Theoretical Exact Mass [M]110.07316 g/mol
Theoretical Exact Mass [M+H]⁺111.08097 g/mol
Theoretical Exact Mass [M+Na]⁺133.06296 g/mol

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique indispensable for the analysis of volatile and semi-volatile organic compounds. It combines the superior separation capabilities of gas chromatography with the highly sensitive detection and identification power of mass spectrometry. In the context of this compound, GC-MS serves two primary functions: assessing the purity of a sample and confirming its molecular identity.

The process begins with the injection of the sample into the gas chromatograph, where it is vaporized. An inert carrier gas then transports the sample through a long, thin capillary column. The separation of components within the mixture is based on their differential partitioning between the stationary phase coating the column and the mobile gas phase. The retention time—the time it takes for a compound to travel through the column—is a characteristic property that can be used for preliminary identification.

Upon exiting the GC column, the separated components enter the mass spectrometer. Here, they are ionized, typically by electron impact (EI), which bombards the molecules with high-energy electrons. This process not only creates a molecular ion (M⁺) but also causes the molecule to break apart into a series of smaller, characteristic fragment ions. The mass analyzer then separates these ions based on their mass-to-charge (m/z) ratio, generating a mass spectrum that serves as a molecular fingerprint.

For this compound (C₇H₁₀O, Molecular Weight: 110.15 g/mol ), the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern provides definitive structural information. Purity is assessed by the presence of a single major peak in the gas chromatogram; the presence of other peaks would indicate impurities, which can then be identified by their respective mass spectra. While high-resolution mass spectrometry (HRMS) provides the most accurate mass data for formula confirmation , GC-MS is a standard method for routine purity checks and identity confirmation in synthesis.

Table 1: Expected GC-MS Fragmentation Data for this compound

m/z Value Proposed Fragment Ion Significance
110[C₇H₁₀O]⁺Molecular Ion (M⁺)
95[M - CH₃]⁺Loss of a methyl group
81[M - C₂H₅]⁺ or [M - CHO]⁺Loss of an ethyl group or formyl radical
67[C₅H₇]⁺Fragmentation of the carbon chain
53[C₄H₅]⁺Further fragmentation

Infrared (IR) Spectroscopy for Functional Group Tracking

Infrared (IR) spectroscopy is a cornerstone technique for the identification of functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. This absorption is recorded, producing a spectrum that reveals the presence of characteristic functional groups.

For this compound, IR spectroscopy is particularly useful for tracking the key functional groups that define its structure: the hydroxyl (-OH) group, the carbon-carbon double bond (C=C) of the vinyl group, and the carbon-carbon triple bond (C≡C) of the terminal alkyne. During a chemical synthesis or transformation, monitoring the appearance or disappearance of these characteristic absorption bands allows chemists to follow the reaction's progress.

For instance, the oxidation of the secondary alcohol would result in the disappearance of the strong, broad O-H stretching band and the appearance of a sharp, intense carbonyl (C=O) stretching band. Research has identified the characteristic IR absorption bands for a derivative of this compound. wiley-vch.de A related isomer, Hept-4-en-6-yn-1-ol, shows characteristic peaks at 3280 cm⁻¹ (O-H), 2100 cm⁻¹ (C≡C), and 1650 cm⁻¹ (C=C).

Table 2: Characteristic Infrared Absorption Bands for this compound

Frequency Range (cm⁻¹) Vibrational Mode Functional Group Reference
~3360O-H StretchHydroxyl (Alcohol) wiley-vch.de
~3300≡C-H StretchTerminal AlkyneInferred
~2957, 2899C-H StretchAlkane (sp³ C-H) wiley-vch.de
~2173C≡C StretchAlkyne wiley-vch.de
~1645C=C StretchAlkeneInferred
~990, 910=C-H BendVinyl GroupInferred

X-ray Crystallography for Single-Crystal Structure Determination (where applicable)

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid. This technique is applicable when a compound can be grown into a high-quality single crystal. The crystal is placed in a beam of X-rays, which are diffracted by the electrons in the atoms. The resulting diffraction pattern is collected and mathematically analyzed to generate a three-dimensional electron density map of the molecule. From this map, the exact position of each atom, bond lengths, and bond angles can be determined with unparalleled accuracy.

For this compound, which exists as a colorless oil, obtaining a single crystal suitable for X-ray analysis can be challenging. wiley-vch.de However, the technique is exceptionally valuable for its solid derivatives. In cases where stereochemistry is crucial, such as in enantiomerically pure derivatives, X-ray crystallography provides the absolute configuration of chiral centers.

A notable application involved the use of X-ray crystallography to determine the structure of a derivative of 7-phenylthis compound (B8237847) bound to the ligand-binding domain (LBD) of the nuclear receptor LRH-1. researchgate.net Although modeling the precise position of the ligand within the protein's binding pocket was challenging, the technique provided strong electron density evidence of its presence and orientation. researchgate.net This type of analysis is crucial in fields like drug design, where understanding the specific interactions between a molecule and its biological target is essential. The refinement of crystallographic data can be enhanced using advanced tools like the Phenix software suite, which employs molecular dynamics simulations to model disorder and generate an ensemble of structures that fit the experimental data. soton.ac.uk

Computational Chemistry and Theoretical Studies of Hept 1 En 6 Yn 3 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For a molecule like Hept-1-en-6-yn-3-ol, with its combination of alkene, alkyne, and alcohol functional groups, DFT can provide detailed information on its electronic landscape and reaction pathways.

DFT calculations are instrumental in predicting the electronic properties that govern the reactivity of a molecule. Studies on related isomers, such as hept-6-en-4-yn-1-ol, demonstrate how DFT can be used to explore the mechanisms of complex chemical transformations like palladium-catalyzed cyclization reactions. rsc.org In such studies, calculations of the free energy profiles for various reaction pathways allow researchers to determine the most likely products. rsc.org For instance, the reactivity of different atoms within a molecule can be compared by calculating local nucleophilicity indices (Nk), which helps in understanding why certain reaction pathways are favored over others. rsc.org This difference in atomic reactivity is a key factor in determining the selectivity observed with different substrates. rsc.org

Below is a representative table illustrating the type of data generated from DFT calculations on reaction energy barriers, based on findings for a related isomer. rsc.org

Transition State (TS)Reaction StepCalculated Free Energy Barrier (kcal/mol)
TS8' SN2-type reductive elimination31.8
TS9' Intramolecular interception by alcohol29.9

This data is for the related isomer hept-6-en-4-yn-1-ol and is presented to illustrate the application of DFT in modeling transition states.

Prediction of Electrophilic and Nucleophilic Sites (e.g., Mulliken Charges, Fukui Indices)

To predict how this compound might react, computational methods are used to identify its most reactive sites. The distribution of electric charge within the molecule can be estimated using methods like Mulliken population analysis. Furthermore, reactivity indices derived from conceptual DFT, such as Fukui functions, provide a more nuanced view of site-specific reactivity. swinburne.edu.auresearchgate.net

The condensed Fukui function is a value assigned to each atom in a molecule that indicates its propensity to accept or donate electrons. swinburne.edu.au These indices are crucial for resolving challenges related to regioselectivity when functionalizing a compound. The functions are defined as follows:

fk+ : For nucleophilic attack (measures reactivity upon gaining an electron). A higher value indicates a more favorable site for a nucleophile to attack. researchgate.net

fk- : For electrophilic attack (measures reactivity upon losing an electron). A higher value suggests a site that is more susceptible to attack by an electrophile. swinburne.edu.auresearchgate.net

fk0 : For radical attack. researchgate.net

Fukui IndexType of AttackInterpretation
fk+ NucleophilicSite most likely to accept an electron.
fk- ElectrophilicSite most likely to donate an electron.
fk0 RadicalSite most susceptible to radical attack.

By calculating these values for each atom in this compound, a detailed reactivity map can be generated, predicting the outcomes of various chemical reactions.

Conformational Analysis through Molecular Modeling

This compound has several rotatable bonds, meaning it can exist in multiple three-dimensional shapes, or conformations. nih.gov Molecular modeling is essential for identifying the most stable of these conformations. Computational studies on the closely related (S)-hept-1-yn-3-ol have utilized DFT calculations at the B3LYP/6-311G(d,p) level of theory to analyze its conformational landscape. rsc.org In such an analysis, the geometries of various possible conformers are optimized to find their minimum energy structures. The relative energies are then used to calculate the statistical Boltzmann population of each conformer at a specific temperature, revealing which shapes the molecule is most likely to adopt. rsc.org

Correlation of Computational Data with Experimental Spectroscopic Results

A key validation step in computational chemistry is the correlation of calculated data with experimental results. Theoretical spectroscopic data can be generated from the optimized geometries of the most stable conformers. For instance, theoretical vibrational circular dichroism (VCD) and infrared (IR) spectra have been calculated for conformers of (S)-hept-1-yn-3-ol. rsc.org These calculated spectra are then compared with experimental spectra. A strong match between the theoretical and experimental data provides confidence in the accuracy of the computational model and its description of the molecule's structure. rsc.org Similarly, DFT can be used to calculate NMR parameters, such as coupling constants, which can be compared with experimental NMR data to confirm stereochemical assignments, like the E/Z configuration of double bonds.

Hept 1 En 6 Yn 3 Ol in Complex Molecule Synthesis and Materials Science Research

Utilization as a Versatile Building Block in Synthetic Organic Chemistry

The strategic placement of alkene, alkyne, and hydroxyl functional groups within a seven-carbon chain renders Hept-1-en-6-yn-3-ol a highly versatile building block. Each functional group can be addressed with a high degree of chemical selectivity, allowing for stepwise and controlled modifications. The hydroxyl group can undergo oxidation to form the corresponding ketone or participate in substitution and esterification reactions. The alkene and alkyne moieties are prime sites for a plethora of addition reactions, cyclizations, and cross-coupling transformations.

This versatility is exemplified by the use of its derivatives in the total synthesis of complex natural products and pharmaceuticals. For instance, protected forms of this compound serve as acyclic precursors for carbocyclic nucleoside analogues like Entecavir (B133710), where the carbon backbone is intricately assembled and cyclized in later steps. ub.edu The ability to orchestrate reactions at any of the three functional groups provides chemists with a powerful tool for building molecular complexity from a relatively simple starting material.

Table 1: Potential Reactions of this compound as a Synthetic Building Block
Functional GroupReaction TypePotential TransformationRelevance
Hydroxyl (-OH)OxidationForms Hept-1-en-6-yn-3-oneIntroduces a ketone for further functionalization.
Hydroxyl (-OH)Protection/EsterificationForms ethers (e.g., silyl (B83357) ethers) or estersAllows for selective reaction at other sites. ub.edu
Alkyne (C≡C)Radical CyclizationParticipates in intramolecular cyclizations to form carbocycles. ub.edugoogle.comKey step in synthesizing cyclic cores like those in Entecavir. ub.edu
Alkene (C=C)EpoxidationForms an epoxide ringCreates a precursor for radical generation and cyclization. ub.eduorganicchemistry.eu
Enyne SystemEnyne MetathesisCan undergo ring-closing or cross-metathesis reactions.Forms new cyclic or acyclic products.

Research into its Applications in Polymer and Copolymer Chemistry

The dual presence of an alkene and an alkyne makes this compound and related structures attractive monomers for polymerization. While specific research on the polymerization of this compound is not extensively documented, the broader class of enyne-containing monomers is a subject of active investigation in materials science.

Acyclic diene metathesis (ADMET) and, more specifically, acyclic ene-yne metathesis (EMET) polymerization are powerful techniques for synthesizing polymers from acyclic monomers. digitellinc.com The high regioselectivity of the enyne reaction can lead to strictly head-to-tail polymerization, which allows for the creation of sequence-defined polymers. digitellinc.com Furthermore, research into cascade enyne metathesis polymerization using functionalized monomers derived from biomass has shown the potential to create degradable polymers, such as polyacetals, with tunable properties. nih.govrsc.org The hydroxyl group on this compound could serve as a handle for post-polymerization modification or to influence the polymer's physical properties, such as solubility and thermal stability. These established polymerization methods for enynes suggest a promising, though yet largely unexplored, avenue for the application of this compound in the development of novel functional and degradable polymers. digitellinc.comrsc.org

Table 2: Potential Polymerization Methodologies for Enyne Alcohols
Polymerization MethodDescriptionPotential Outcome for this compound
Acyclic Enyne Metathesis (EMET)Polymerization of acyclic monomers containing both an alkene and an alkyne, often enforcing a specific head-to-tail sequence. digitellinc.comFormation of a linear, sequence-defined polymer with pendant hydroxyl groups.
Cascade Enyne Metathesis PolymerizationA controlled polymerization process that can create complex architectures like functional polyacetals from enyne monomers. nih.govresearchgate.netPotential to form functional, degradable polymers with tunable properties. nih.govrsc.org
Ring-Opening Metathesis Polymerization (ROMP)Polymerization of cyclic olefin monomers. An initial ring-closing metathesis of the enyne could form a cyclic monomer suitable for ROMP. google.comFormation of polymers with the cyclic backbone integrated into the repeating unit.

Exploration of its Role as a Precursor in the Synthesis of Complex Organic Molecules

The most significant application of this compound and its derivatives is as a key precursor in the synthesis of complex, biologically active molecules. Its acyclic, functionalized carbon chain is an ideal starting point for constructing elaborate cyclic and polycyclic systems.

A prominent example is the synthesis of the antiviral drug Entecavir. Multiple synthetic routes to this complex carbocyclic nucleoside begin with acyclic precursors that are structurally analogous to this compound. ub.eduorganicchemistry.eu A critical step in these syntheses involves an intramolecular radical cyclization. ub.edugoogle.com In a typical sequence, the alkene is converted to an epoxide, and a subsequent reaction with a titanium(III) species like titanocene (B72419) dichloride generates a radical that attacks the alkyne, forming the core methylenecylopentane ring structure of Entecavir. ub.edugoogle.com

Similarly, derivatives of this compound have been identified as crucial building blocks in synthetic approaches toward the cortistatins, a class of potent anti-angiogenic natural products. google.com The synthesis of these complex molecules involves assembling the core structure through a series of carefully planned steps where the enyne alcohol precursor provides a foundational piece of the carbon skeleton. Other research has identified potential downstream products from this compound, such as cyclohept-4-en-1-one, which can be formed via cyclization reactions. chemsrc.com These examples underscore the strategic importance of this compound as a starting material for accessing high-value, complex molecular targets.

Table 3: this compound Derivatives as Precursors in Complex Syntheses
Target MoleculePrecursor TypeKey TransformationSignificance
EntecavirAcyclic protected enyne diol (structurally related to this compound). ub.eduTitanocene-catalyzed radical cyclization of an epoxide onto an alkyne. ub.edugoogle.comForms the core carbocyclic ring of a potent antiviral drug. organicchemistry.euresearchgate.net
CortistatinsDerivatives of this compound.Multi-step assembly into the complex polycyclic framework.Provides a key building block for a class of anti-angiogenic agents. google.com
Cyclohept-4-en-1-oneThis compound. chemsrc.comEnyne cyclization/rearrangement.Demonstrates utility in forming medium-sized carbocycles.

Advanced Experimental Design and Methodological Considerations

Optimization of Reaction Conditions and Parameters

The synthesis of complex organic molecules like Hept-1-en-6-yn-3-ol necessitates a systematic approach to the optimization of reaction conditions. This process involves the careful manipulation of various parameters to maximize the desired product's yield and purity. Key parameters that are typically optimized include temperature, reaction time, solvent, catalyst, and the molar ratio of reactants.

Modern organic synthesis often employs Design of Experiments (DoE), a statistical approach that allows for the simultaneous variation of multiple parameters to identify the optimal conditions efficiently. For instance, in reactions leading to enynyl alcohols, controlling the temperature is critical; a reaction conducted at a lower temperature (e.g., 2-10 °C) might proceed over several hours to ensure selectivity and minimize degradation. google.com The choice of solvent can influence reactant solubility and reaction pathways, while the selection of a specific base or catalyst can dramatically affect the reaction rate and outcome.

Table 1: Impact of Parameter Variation on Reaction Outcomes

Parameter Potential Variation Primary Effect on Synthesis Example/Rationale
Temperature -20 °C to 50 °C Reaction rate, selectivity, byproduct formation Lower temperatures may be required to control exothermic reactions and prevent side reactions. google.com
Solvent Toluene (B28343), Hexane, THF Reactant solubility, reaction pathway The polarity and boiling point of the solvent must be matched to the reaction requirements. google.com
Catalyst Lewis acids, transition metals Reaction rate, stereoselectivity A catalyst can provide an alternative reaction pathway with lower activation energy.
Molar Ratio 1:1 to 2:1 (Reactant:Substrate) Yield, byproduct minimization Using an excess of one reactant can drive the reaction to completion but may complicate purification. researchgate.net

| Reaction Time | 1 hour to 24 hours | Conversion of starting material | Monitored by techniques like TLC to determine the point of maximum product formation. |

The optimization process is iterative, with data from initial experiments informing the next set of conditions to be tested, progressively leading to the ideal synthetic protocol. beilstein-journals.org

Strategies for Yield Enhancement and Byproduct Minimization

Achieving a high yield of this compound while minimizing the formation of unwanted byproducts is a primary objective in its synthesis. A key strategy is the precise control over reaction stoichiometry. For example, in N-alkylation reactions, adjusting the molar ratio of an arylamine to a halonitrile from 1:1 to 2:1 has been shown to significantly improve yield by favoring the desired product over side reactions. researchgate.net

Further strategies include:

Stepwise Reagent Addition: Slowly adding a reactive reagent to the mixture can help control the reaction rate, manage heat generation, and prevent the formation of byproducts resulting from high local concentrations.

Inert Atmosphere: For sensitive reagents or intermediates that are prone to oxidation or reaction with atmospheric moisture, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is essential.

Reaction Monitoring: Techniques such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) are used to monitor the reaction's progress. Stopping the reaction at the optimal time—when the starting material is consumed and byproduct formation is minimal—is crucial for maximizing yield.

It is a standard expectation in synthetic chemistry that all aspects of a procedure have been optimized prior to publication, with the goal of achieving consistent yields. orgsyn.org A variance in yield of more than 10% between runs can indicate that critical variables affecting the reaction have not been fully identified or controlled. orgsyn.org

Purification Methodologies for Intermediates and Final Products

The isolation of this compound and its intermediates in a highly pure form is critical for accurate characterization and for use in subsequent reactions. A multi-step purification strategy is often employed, combining several techniques.

Extraction and Washing: After quenching the reaction, the crude product is typically worked up by extracting it into an organic solvent like toluene or hexane. google.com The organic layer is then washed sequentially with aqueous solutions, such as aqueous sodium chloride to remove water-soluble impurities and aqueous sodium bicarbonate to neutralize any remaining acid. google.com

Fractional Distillation: This technique is highly effective for separating liquids with close boiling points and is a primary method for purifying volatile compounds. wikipedia.orgcopper-alembic.com It operates on the principle of repeated vaporization-condensation cycles, which enrich the vapor with the more volatile component at each stage. libretexts.org For instance, a related compound, 1-chloro-6,6-dimethyl-hept-2-ene-4-yne, is purified by fractional distillation under reduced pressure at a temperature of 64-75 °C and a pressure of 2-6 mm Hg. google.com This reduces the boiling point and prevents thermal decomposition of the compound.

Chromatography: Column chromatography is a versatile technique used to separate compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) while being carried by a mobile phase (a solvent or solvent mixture). It is particularly useful for removing non-volatile impurities or separating mixtures that are not amenable to distillation.

Table 2: Comparison of Common Purification Techniques

Technique Principle of Separation Best Suited For Advantages Limitations
Extraction/Washing Differential solubility Initial work-up to remove bulk, water-soluble, or acid/base impurities. Fast, simple, high capacity. Limited separation power for compounds with similar solubility.
Fractional Distillation Differences in boiling points Purifying volatile liquids with boiling point differences < 25 °C. wikipedia.org Can handle large quantities, yields very pure product. Not suitable for thermally unstable or non-volatile compounds.

| Column Chromatography | Differential adsorption | Separating complex mixtures, removing non-volatile impurities. | High resolving power, applicable to a wide range of compounds. | Can be time-consuming, requires larger volumes of solvent. |

The choice of purification method depends on the physical properties of the target compound and its impurities, such as volatility, polarity, and thermal stability. libretexts.org

Rigorous Techniques for Purity Verification in Research Settings

Confirming the purity and verifying the identity of a synthesized compound like this compound is a non-negotiable step in the research workflow. A combination of spectroscopic and chromatographic methods is used to provide orthogonal data, ensuring a comprehensive assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structure elucidation and purity assessment. nih.gov A pure sample will exhibit clean spectra with signals corresponding to the expected structure and appropriate integrations. The absence of unexpected signals is a strong indicator of purity. For complex cases where signals may overlap, 2D-NMR experiments can be employed to resolve ambiguities. mdpi.com Quantitative NMR (qNMR) can be used to determine the purity of a sample with high precision by comparing the integral of an analyte signal to that of a certified internal standard. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): This hybrid technique combines the separation power of GC with the detection capabilities of MS. alwsci.com The GC column separates the components of a mixture, and the retention time is a characteristic of the compound. The mass spectrometer then fragments the eluted components, producing a unique mass spectrum or "fingerprint" that confirms the compound's identity and molecular weight. alwsci.comjmaterenvironsci.com The presence of a single peak in the chromatogram is a strong indication of purity.

Elemental Analysis or High-Resolution Mass Spectrometry (HRMS): For novel compounds, it is standard practice to provide either elemental analysis or HRMS data. acs.org Elemental analysis determines the percentage composition of elements (C, H, O), which is then compared to the theoretical values. HRMS provides a highly accurate mass measurement of the molecule, allowing for the determination of its elemental formula. acs.org

Table 3: Purity Verification Techniques

Technique Information Provided Purpose in Purity Assessment
¹H and ¹³C NMR Detailed structural information, proton/carbon environment, relative number of nuclei. Confirms the chemical structure and identifies the presence of impurities with different structures. nih.govmdpi.com
GC-MS Separation of volatile components, retention time, molecular weight, fragmentation pattern. Detects and identifies volatile impurities, even at low levels. Confirms molecular weight. alwsci.com
HRMS Highly accurate molecular mass. Determines the precise elemental formula of the compound, confirming its identity. acs.org

| Elemental Analysis | Percentage composition of elements. | Verifies the elemental formula of the compound. acs.org |

Best Practices for Reproducibility in Experimental Data Reporting

Reproducibility is a cornerstone of scientific integrity. Adhering to best practices in experimental reporting ensures that other researchers can replicate, verify, and build upon published work. orgsyn.org

Detailed Experimental Procedures: The methods section must be written with sufficient detail to allow for exact replication. orgsyn.org This includes specifying the source and purity of all reagents, precise quantities (in moles and grams), reaction conditions (temperature, pressure, time), and a step-by-step description of the procedure, including the work-up and purification. sapiosciences.commiamioh.edu

Comprehensive Characterization Data: For each new compound, a complete set of characterization data should be provided. acs.org The Royal Society of Chemistry suggests reporting data in the following order: yield, melting point, optical rotation, elemental analysis, UV-Vis, IR, NMR, and mass spectrum. rsc.org For known compounds prepared by a new method, sufficient data (e.g., ¹H NMR) must be included to confirm their identity. acs.org

Systematic Data Presentation: Data should be presented in a clear and standardized format. For example, NMR data should be reported listing the nucleus, solvent, spectrometer frequency, and then the chemical shifts, multiplicity, coupling constants, and integration for each peak. acs.org

Transparency and Data Availability: Following the FAIR Data Principles (Findable, Accessible, Interoperable, and Reusable) is strongly encouraged. acs.org This involves making raw data, such as spectra, available in a repository or as supplementary information. acs.org This transparency allows for independent verification of the reported results.

By following these rigorous guidelines, the scientific community can ensure the reliability and integrity of experimental data reported for compounds like this compound.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing Hept-1-en-6-yn-3-ol with high purity, and how can experimental reproducibility be ensured?

  • Methodology : Follow protocols for alkene-alkyne alcohol synthesis, emphasizing solvent choice (e.g., THF or DMF), temperature control, and inert atmosphere. Purification via column chromatography (silica gel, gradient elution) is recommended.
  • Characterization : Include NMR (¹H, ¹³C), IR, and GC-MS data for purity validation. For new compounds, provide elemental analysis .
  • Reproducibility : Document all parameters (e.g., reaction time, stoichiometry) in the experimental section. Use standardized equipment and reference known compounds for calibration .

Q. How should researchers address stability issues of this compound during storage and handling?

  • Stability Testing : Conduct accelerated degradation studies under varying conditions (light, humidity, temperature). Monitor via HPLC or TLC.
  • Storage Recommendations : Store in amber vials at −20°C under nitrogen. Add stabilizers like BHT (0.1%) if oxidative degradation is observed .

Q. Which analytical techniques are most reliable for distinguishing this compound from structural isomers?

  • Primary Methods : High-resolution mass spectrometry (HRMS) for molecular formula confirmation.
  • Supplementary Data : Use 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities. Compare retention times with authentic samples in GC or HPLC .

Advanced Research Questions

Q. How can contradictory literature data on the reaction mechanisms of this compound in cycloaddition reactions be resolved?

  • Systematic Analysis : Replicate experiments under reported conditions (e.g., solvent, catalyst). Use kinetic studies (e.g., Eyring plots) to compare activation parameters.
  • Contradiction Resolution : Apply multivariate analysis to identify critical variables (e.g., solvent polarity, steric effects). Cross-validate findings with computational models (DFT) .

Q. What experimental designs are optimal for studying the tautomeric behavior of this compound in protic environments?

  • Dynamic NMR Studies : Monitor proton exchange rates at varying temperatures (e.g., 25–80°C). Use deuterated solvents (D₂O, CD₃OD) to track tautomerization.
  • Computational Support : Pair experimental data with molecular dynamics simulations to map energy barriers .

Q. How can researchers reconcile discrepancies in reported bioactivity data for this compound derivatives?

  • Meta-Analysis : Aggregate datasets from multiple studies, adjusting for variables like cell lines, assay protocols, and purity thresholds (>95%).
  • Statistical Validation : Apply ANOVA or Bayesian modeling to quantify variability sources. Include negative controls to rule out assay artifacts .

Q. What strategies are effective for integrating this compound into multi-step synthetic pathways without intermediate degradation?

  • Protecting Groups : Use silyl ethers or acetals to shield the hydroxyl group during subsequent reactions.
  • Flow Chemistry : Implement continuous-flow systems to minimize exposure to harsh conditions. Monitor intermediates via inline IR spectroscopy .

Methodological Guidelines

  • Data Presentation : Use tables to summarize spectral data (e.g., NMR shifts, IR peaks) and kinetic parameters. Ensure tables are self-explanatory and referenced in-text .
  • Literature Review : Systematically search Scopus, Web of Science, and Reaxys. Prioritize peer-reviewed journals and avoid non-validated sources (e.g., patents, preprints without DOI) .
  • Ethical Reporting : Disclose all conflicts of interest and funding sources. Adhere to IUPAC nomenclature and SI units .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.